Acrichine
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Overview
Description
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Scientific Research Applications
Anticancer Properties
Acrichine, known for its chemotherapeutic applications, has been a focus of scientific research due to its ability to intercalate into DNA and inhibit enzymes like topoisomerase and telomerase. Studies have explored various acridine derivatives, including acrichine, for their potential in cancer treatment. These research efforts have contributed to the development of anticancer agents based on acridine and its derivatives, with in vivo and in vitro studies supporting their effectiveness against cancer cells (Galdino-Pitta et al., 2013). Similarly, Denny (2002) emphasizes the long history of acridine derivatives as bioactives, particularly highlighting their emerging role in anticancer drug development due to their DNA intercalating capacity (Denny, 2002).
Analytical Chemistry Applications
Acrichine has also found applications in analytical chemistry. Grigoryan et al. (1997) investigated the fluorometric reaction of acrichine with hexachloroantimonic acid, demonstrating its potential for the extraction-fluorometry determination of nanogram amounts of antimony(v) (Grigoryan et al., 1997).
Impact on Bioavailability of Drugs
In the context of enhancing drug bioavailability, experiments have evaluated the role of acrids (such as acrichine) in Ayurvedic medicine. These studies suggest that acrids like acrichine can increase the bioavailability of certain drugs by promoting rapid absorption or protecting the drug from metabolism in the liver (Atal et al., 1981).
Antimicrobial and Antiphage Activities
Research on acrichine's antimicrobial and antiphage activities has been conducted, particularly in the context of staphylococcus phages. Studies by Shraer and Ratgauz (1975) demonstrated the nonspecific influence of acrichine on the lytic cycle of staphylococcus phages, indicating its potential utility in investigating transduction phenomena (Shraer & Ratgauz, 1975).
properties
Product Name |
Acrichine |
---|---|
Molecular Formula |
C23H32ClN3O+2 |
Molecular Weight |
402 g/mol |
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/p+2 |
InChI Key |
GPKJTRJOBQGKQK-UHFFFAOYSA-P |
Canonical SMILES |
CC[NH+](CC)CCCC(C)NC1=C2C=C(C=CC2=[NH+]C3=C1C=CC(=C3)Cl)OC |
synonyms |
Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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